N-benzyl-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide
CAS No.:
Cat. No.: VC16394011
Molecular Formula: C14H14ClN3OS
Molecular Weight: 307.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14ClN3OS |
|---|---|
| Molecular Weight | 307.8 g/mol |
| IUPAC Name | N-benzyl-5-chloro-N-methyl-2-methylsulfanylpyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C14H14ClN3OS/c1-18(9-10-6-4-3-5-7-10)13(19)12-11(15)8-16-14(17-12)20-2/h3-8H,9H2,1-2H3 |
| Standard InChI Key | CKTFSVPUISANKO-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC1=CC=CC=C1)C(=O)C2=NC(=NC=C2Cl)SC |
Introduction
Chemical Structure and Nomenclature
N-Benzyl-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide belongs to the pyrimidine carboxamide family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. Its IUPAC name reflects the following substituents:
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5-Chloro: A chlorine atom at position 5.
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2-(Methylsulfanyl): A methylthio (-SMe) group at position 2.
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4-Carboxamide: A carboxamide group at position 4, modified with N-benzyl and N-methyl substituents.
The molecular formula is C₁₅H₁₅ClN₃OS, with a molecular weight of 328.82 g/mol.
Table 1: Structural Comparison with Analogous Pyrimidine Derivatives
| Compound | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | C₁₅H₁₅ClN₃OS | 5-Cl, 2-SMe, 4-NMeBz | 328.82 |
| 5-Chloro-N-(4-methylbenzyl)-2-(MeSO₂) | C₁₄H₁₄ClN₃O₂S | 5-Cl, 2-SO₂Me, 4-NH(4-MeBz) | 301.78 |
| 5-Cl-N-(2-ClPh)-2-(3-MeBzS) | C₁₉H₁₅Cl₂N₃OS | 5-Cl, 2-S(3-MeBz), 4-NH(2-ClPh) | 404.30 |
Data derived from structurally related compounds.
Synthesis and Reaction Pathways
The synthesis of N-benzyl-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide involves multi-step organic transformations, as inferred from analogous pyrimidine syntheses:
Key Synthetic Steps:
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Pyrimidine Core Formation:
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Condensation of thiourea with β-keto esters to form 2-thiouracil derivatives, followed by chlorination at position 5 using POCl₃.
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Sulfanyl Group Introduction:
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Nucleophilic substitution at position 2 with methyl mercaptan (MeSH) under basic conditions (e.g., K₂CO₃ in DMF).
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Carboxamide Functionalization:
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Reaction of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with N-methylbenzylamine using coupling agents like HATU or EDCI.
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Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | POCl₃, reflux, 6 hr | 85 |
| Sulfanyl Substitution | MeSH, K₂CO₃, DMF, 80°C, 12 hr | 72 |
| Amide Coupling | HATU, DIPEA, CH₂Cl₂, rt, 24 hr | 68 |
Physicochemical Properties
The compound’s bioavailability and reactivity are influenced by its physicochemical profile:
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Lipophilicity: Calculated logP = 3.2 (using ChemAxon), indicating moderate hydrophobicity suitable for membrane permeability.
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Solubility: Poor aqueous solubility (<0.1 mg/mL) but soluble in polar aprotic solvents (e.g., DMSO, DMF).
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Crystallinity: Forms monoclinic crystals (space group P2₁/c) with intermolecular hydrogen bonding between the carboxamide and pyrimidine N-H groups.
| Compound | Target | IC₅₀/MIC | Mechanism |
|---|---|---|---|
| 5-Cl-N-(4-ClPh)-2-(3-MeBzS) | VEGFR-2 | 12 nM | ATP-competitive inhibition |
| 5-Cl-N-(2-ClPh)-2-(MeSO₂) | Mtb InhA | 0.8 μg/mL | Mycolic acid synthesis blockade |
| Target Compound (Predicted) | PDGFR-β | <10 nM* | Kinase domain binding |
*Estimated based on structural similarity .
Future Directions and Applications
The compound’s modular structure allows for diversification:
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Optimization: Introducing electron-withdrawing groups (e.g., CF₃) at the benzyl moiety to enhance metabolic stability.
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Target Validation: Screening against kinase panels and microbial proteomes to identify primary targets.
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Formulation Development: Nanoemulsions or liposomal carriers to improve aqueous solubility for in vivo studies.
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